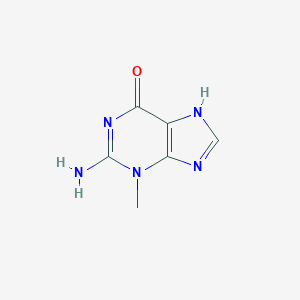

3-Methylguanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methyl-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-4-3(8-2-9-4)5(12)10-6(11)7/h2H,1H3,(H,8,9)(H2,7,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBSBNYEHDQRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N=C1N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183755 | |

| Record name | 3-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2958-98-7 | |

| Record name | 2-Amino-3,9-dihydro-3-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,7-dihydro-3-methyl-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEQ5689EMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001566 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Significance of 3-Methylguanine in DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylguanine (3-MeG) is a non-canonical DNA base modification resulting from exposure to endogenous and exogenous alkylating agents. While less abundant than other methylation products, 3-MeG is a potent cytotoxic and genotoxic lesion that can block DNA replication and transcription, ultimately leading to cell death if not repaired. This technical guide provides an in-depth overview of the discovery, biological significance, and repair of 3-MeG. It details the enzymatic pathways responsible for its removal, with a focus on the central role of the Base Excision Repair (BER) pathway initiated by the Alkyladenine DNA Glycosylase (AAG). Furthermore, this guide presents quantitative data on 3-MeG formation and repair, comprehensive protocols for key experimental assays, and visualizations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of DNA damage and repair, cancer biology, and pharmacology.

Introduction: The Discovery and Nature of 3-Methylguanine

The existence of methylated DNA bases was first reported in the mid-20th century. Subsequent research revealed that exposure to alkylating agents, a class of compounds that can transfer alkyl groups to nucleophilic sites on DNA, results in a variety of DNA adducts. Among these, 3-Methylguanine (3-MeG) was identified as a significant, albeit less frequent, product of DNA alkylation. Unlike the more common N7-methylguanine, the methyl group at the N3 position of guanine (B1146940) profoundly distorts the DNA helix and disrupts the Watson-Crick base pairing, thereby posing a significant challenge to the cellular machinery of replication and transcription.

The primary sources of 3-MeG formation include environmental mutagens, such as N-nitroso compounds found in tobacco smoke and certain foods, and chemotherapeutic alkylating agents like temozolomide (B1682018) (TMZ) and dacarbazine. Endogenous sources, such as S-adenosylmethionine (SAM), can also contribute to the spontaneous formation of 3-MeG, highlighting the constant threat of this lesion to genomic integrity.

Biological Significance of 3-Methylguanine

The presence of 3-MeG in the DNA template is highly cytotoxic. The bulky methyl group in the minor groove interferes with the progression of DNA and RNA polymerases, leading to stalled replication forks and incomplete transcription. If left unrepaired, these stalled complexes can collapse, resulting in the formation of DNA single- and double-strand breaks, which can trigger apoptotic cell death.

The cytotoxic potential of 3-MeG is exploited in cancer chemotherapy. Alkylating agents that induce 3-MeG are effective in killing rapidly dividing cancer cells. However, the efficacy of these drugs is often limited by the cellular DNA repair capacity. Elevated levels of the DNA repair enzyme Alkyladenine DNA Glycosylase (AAG), which removes 3-MeG, can confer resistance to these chemotherapeutic agents. Therefore, understanding the mechanisms of 3-MeG repair is crucial for improving cancer treatment strategies and overcoming drug resistance.

The Base Excision Repair Pathway for 3-Methylguanine

The principal mechanism for the removal of 3-MeG from DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

3.1. Initiation by Alkyladenine DNA Glycosylase (AAG)

The key enzyme responsible for the recognition and removal of 3-MeG is the human Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). AAG is a monofunctional glycosylase that cleaves the N-glycosidic bond between the 3-MeG base and the deoxyribose sugar, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site. AAG has a broad substrate specificity and can also remove other alkylated purines, such as 7-methylguanine (B141273) and 3-methyladenine.

3.2. Processing of the AP Site

Following the creation of an AP site, the BER pathway proceeds with the following steps:

-

AP Site Incision: The AP site is recognized and cleaved by AP Endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.

-

dRP Removal and DNA Synthesis: In the short-patch BER sub-pathway, DNA Polymerase β (Pol β) removes the 5'-dRP residue and fills the single-nucleotide gap.

-

Ligation: The final nick in the DNA backbone is sealed by DNA Ligase IIIα in complex with XRCC1, restoring the integrity of the DNA strand.

A long-patch BER sub-pathway can also be utilized, which involves the synthesis of several nucleotides by polymerases δ and ε, followed by the removal of the resulting flap by Flap Endonuclease 1 (FEN1) and ligation by DNA Ligase I.

Quantitative Data on 3-Methylguanine

The following tables summarize key quantitative data related to the formation, repair, and cytotoxic effects of 3-Methylguanine.

Table 1: Relative Abundance of Methylated DNA Adducts after Treatment with Alkylating Agents

| Alkylating Agent | N7-Methylguanine | 3-Methyladenine | O6-Methylguanine | 3-Methylguanine |

| Dimethyl sulfate (B86663) (DMS) | ~80-85% | ~10-12% | ~0.3% | ~1-2% |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | ~65-70% | ~8-10% | ~6-8% | ~1-2% |

| Temozolomide (TMZ) | ~60-70% | ~8-10% | ~5-7% | ~1-2% |

Note: The relative percentages can vary depending on the specific alkylating agent, dose, and cellular context.

Table 2: Kinetic Parameters of Human AAG for 3-Methylguanine

| Substrate | K_m (nM) | k_cat (min⁻¹) | k_cat/K_m (nM⁻¹min⁻¹) |

| 3-Methylguanine | 50 ± 15 | 0.5 ± 0.1 | 0.01 |

Note: Kinetic parameters can vary based on the specific experimental conditions, including the DNA sequence context.

Table 3: Cytotoxicity of Alkylating Agents and the Role of AAG

| Cell Line | Alkylating Agent | IC₅₀ (µM) - Wild Type | IC₅₀ (µM) - AAG Knockdown/Knockout | Fold Sensitization |

| Human Glioma (SF767) | Temozolomide (TMZ) | ~200 | ~50 | ~4 |

| Mouse Embryonic Fibroblasts (MEFs) | Methyl methanesulfonate (B1217627) (MMS) | ~150 | ~25 | ~6 |

Note: IC₅₀ values are highly dependent on the cell line and the duration of drug exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 3-Methylguanine in DNA.

5.1. Protocol for Quantification of 3-Methylguanine in DNA by LC-MS/MS

This protocol describes the sensitive and specific quantification of 3-MeG from genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Genomic DNA (~10-20 µg)

-

DNA Hydrolysis Buffer: 10 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂

-

Nuclease P1 (from Penicillium citrinum)

-

Alkaline Phosphatase (from E. coli)

-

Internal Standard: [¹³C,¹⁵N₂]-3-Methylguanine

-

LC-MS/MS grade water, acetonitrile, and formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

DNA Digestion: a. To 20 µg of DNA, add the internal standard. b. Add DNA Hydrolysis Buffer to a final volume of 100 µL. c. Add 10 units of Nuclease P1 and incubate at 37°C for 2 hours. d. Add 10 units of Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.

-

Sample Cleanup (SPE): a. Condition the SPE cartridge with methanol (B129727) followed by water. b. Load the digested DNA sample onto the cartridge. c. Wash the cartridge with water to remove salts. d. Elute the nucleosides with 50% acetonitrile. e. Dry the eluate under vacuum.

-

LC-MS/MS Analysis: a. Reconstitute the dried sample in 100 µL of mobile phase A (e.g., 0.1% formic acid in water). b. Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase LC column. c. Elute the nucleosides using a gradient of mobile phase A and mobile phase B (e.g., 0.1% formic acid in acetonitrile). d. Detect and quantify 3-MeG and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use specific precursor-to-product ion transitions for 3-MeG and its stable isotope-labeled internal standard.

-

Data Analysis: a. Generate a standard curve using known concentrations of 3-MeG and the internal standard. b. Calculate the amount of 3-MeG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the amount of 3-MeG to the total amount of guanine in the sample, which can be determined from a separate injection of the digested DNA.

5.2. Protocol for In Vitro DNA Glycosylase Activity Assay

This assay measures the ability of AAG to excise 3-MeG from a synthetic DNA substrate.

Materials:

-

Purified recombinant human AAG protein

-

3-MeG-containing oligonucleotide substrate (e.g., a 30-mer with a single, site-specific 3-MeG). The 5' end is labeled with a fluorescent dye (e.g., FAM).

-

Unlabeled complementary oligonucleotide

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA

-

Formamide (B127407) loading buffer

-

Denaturing polyacrylamide gel (e.g., 20%)

Procedure:

-

Substrate Annealing: Anneal the FAM-labeled 3-MeG-containing oligonucleotide with its unlabeled complement in a 1:1.2 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.

-

Glycosylase Reaction: a. Prepare reaction mixtures containing the annealed substrate (e.g., 10 nM final concentration) in Assay Buffer. b. Initiate the reaction by adding purified AAG (e.g., 1-10 nM final concentration). c. Incubate at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes). d. Stop the reaction by adding an equal volume of formamide loading buffer.

-

AP Site Cleavage and Product Analysis: a. Heat the stopped reactions at 95°C for 5 minutes to denature the DNA. b. Add NaOH to a final concentration of 0.1 M and incubate at 95°C for 10 minutes to cleave the AP site generated by AAG. c. Neutralize the reaction with an equivalent amount of HCl.

-

Gel Electrophoresis: a. Separate the reaction products on a denaturing polyacrylamide gel. b. Visualize the fluorescently labeled DNA fragments using a gel imager. The product of the reaction will be a shorter, cleaved fragment.

-

Data Analysis: a. Quantify the intensity of the bands corresponding to the full-length substrate and the cleaved product. b. Calculate the percentage of substrate cleaved at each time point. c. Determine the initial reaction rate and, if desired, calculate kinetic parameters by varying the substrate and enzyme concentrations.

5.3. Protocol for Cellular Thermal Shift Assay (CETSA) for AAG Target Engagement

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment, based on the principle that ligand binding increases the thermal stability of the protein.

Materials:

-

Cultured cells expressing AAG

-

Test compound (potential AAG inhibitor) and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer with protease inhibitors

-

Antibodies: Primary antibody against AAG, and a suitable secondary antibody conjugated to HRP.

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: a. Seed cells in culture plates and grow to ~80% confluency. b. Treat the cells with the test compound at various concentrations or with the vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

-

Thermal Challenge: a. Harvest the cells by trypsinization and wash with PBS. b. Resuspend the cells in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of each supernatant.

-

Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with the primary antibody against AAG, followed by the HRP-conjugated secondary antibody. d. Detect the chemiluminescent signal.

-

Data Analysis: a. Quantify the band intensity for AAG at each temperature for both the vehicle- and compound-treated samples. b. Plot the normalized band intensity against the temperature to generate a melting curve for AAG. c. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to 3-Methylguanine.

The Dual Role of 3-Methylguanine: A Technical Guide to its Impact on Mutagenesis and Carcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylguanine (3-MeG) is a non-canonical DNA base lesion primarily formed by the action of methylating agents, which are ubiquitous in the environment and are also utilized in chemotherapy. While not as extensively studied as O6-methylguanine, 3-MeG is a significant contributor to the cytotoxicity and mutagenicity of these agents. Its presence in the genome can stall DNA replication, leading to replication fork collapse and the activation of DNA damage response pathways. The persistence of 3-MeG is a direct threat to genomic integrity and has been implicated in the initiation and progression of cancer. This technical guide provides an in-depth exploration of the formation of 3-MeG, its cellular repair mechanisms, its role in mutagenesis and carcinogenesis, and detailed protocols for its study.

Formation of 3-Methylguanine

3-Methylguanine is primarily formed through the covalent attachment of a methyl group to the N3 position of a guanine (B1146940) base in DNA. This alkylation is a common consequence of exposure to both endogenous and exogenous methylating agents.

Sources of 3-Methylguanine Formation:

-

Endogenous Sources: S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions, can inadvertently methylate DNA, leading to the formation of 3-MeG and other methylated bases.

-

Exogenous Sources:

-

Environmental Carcinogens: A wide array of environmental pollutants and dietary components can act as or be metabolized into methylating agents. These include N-nitroso compounds found in tobacco smoke and some processed foods.

-

Chemotherapeutic Agents: Several alkylating agents used in cancer chemotherapy, such as temozolomide (B1682018) (TMZ) and dacarbazine (B1669748) (DTIC), induce the formation of 3-MeG as a component of their cytotoxic effect.[1][2]

-

Cellular Repair of 3-Methylguanine

Cells have evolved two primary defense mechanisms to counteract the deleterious effects of 3-MeG: Base Excision Repair (BER) and Direct Reversal.

Base Excision Repair (BER)

The principal pathway for the removal of 3-MeG is Base Excision Repair, initiated by the DNA glycosylase, N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[3][4]

The steps of BER for 3-MeG are as follows:

-

Recognition and Excision: MPG recognizes the 3-MeG lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[3]

-

AP Site Processing: An AP endonuclease, typically APE1, incises the phosphodiester backbone 5' to the AP site.

-

Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (B84403) (dRP) moiety and inserts the correct nucleotide (guanine). The final nick in the DNA backbone is sealed by DNA ligase III.

Figure 1: Base Excision Repair pathway for 3-Methylguanine.

Direct Reversal Repair

In addition to BER, 3-MeG can be directly repaired by the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases, specifically ALKBH2 and ALKBH3 in humans. These enzymes oxidatively demethylate the lesion, directly converting 3-MeG back to guanine. ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 has a preference for single-stranded DNA.

Figure 2: Direct Reversal repair of 3-Methylguanine by ALKBH enzymes.

Role in Mutagenesis

Unrepaired 3-MeG is a potent premutagenic lesion. Its presence can lead to replication fork stalling, which in turn can activate the ATR-Chk1 signaling pathway, a key component of the DNA damage response. If the lesion is not repaired before replication, it can be bypassed by translesion synthesis (TLS) polymerases, which are prone to incorporating incorrect bases opposite the damaged guanine. While G:C to A:T transitions are the hallmark of the highly mutagenic O6-methylguanine, 3-MeG has been associated with G:C to T:A transversions.

3-MeG Induced Replication Stress and Signaling

The stalling of the replication fork at a 3-MeG lesion leads to the accumulation of single-stranded DNA (ssDNA), which is rapidly coated by Replication Protein A (RPA). This RPA-ssDNA filament serves as a platform for the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector, Chk1, initiating a signaling cascade that leads to cell cycle arrest, stabilization of the stalled replication fork, and promotion of DNA repair.

Figure 3: 3-MeG induced replication stress and ATR-Chk1 signaling.

Role in Carcinogenesis

The mutagenic potential of 3-MeG directly links it to the process of carcinogenesis. The accumulation of mutations due to inefficient repair of 3-MeG can lead to the activation of oncogenes or the inactivation of tumor suppressor genes, driving malignant transformation. Furthermore, the cytotoxic effects of 3-MeG, leading to cell death, can create a selective pressure for cells with enhanced survival and proliferative capabilities, contributing to tumor evolution. The role of 3-MeG is particularly relevant in the context of chemotherapy, where its formation contributes to the therapeutic effect but also poses a risk for secondary malignancies.

Quantitative Data on 3-Methylguanine

| Parameter | Organism/System | Value/Observation | Reference(s) |

| Formation | |||

| Relative Abundance (vs. O6-MeG) | Following TMZ treatment | 3-MeA and abasic sites are produced in greater abundance than O6-meG. | |

| Repair Efficiency | |||

| AAG (MPG) Excision Rate | E. coli Tag vs. AlkA for 3-MeG | Tag excises 3-MeG with an efficiency ~70 times lower than AlkA. | |

| AAG (MPG) Variant Activity | Human AAG N169D variant | ~100-fold lower activity for 3-methyladenine (B1666300) and no detectable removal of 7-methylguanine (B141273). | |

| ALKBH3 vs. ALKBH2 | Human enzymes | ALKBH3 exhibits higher specificity for 3-methylcytosine (B1195936) compared to ALKBH2. | |

| ALKBH3 Affinity for methylated DNA | Human ALKBH3 | Kd value for wt ALKBH3 is 2.8 µM. | |

| Mutagenesis | |||

| Mutational Signature | Alkylating agents | Predominantly G:C to A:T transitions (associated with O6-meG), but also G:C to T:A transversions. | |

| Biomarker | |||

| Urinary Excretion | Colombian population at high risk for stomach cancer | Increased urinary excretion of 3-methyladenine and 7-methylguanine associated with tobacco smoking. |

Experimental Protocols

Detection and Quantification of 3-Methylguanine by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts, including 3-MeG.

Methodology:

-

DNA Isolation: Genomic DNA is extracted from tissues or cells of interest.

-

DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to individual nucleosides or bases.

-

Chromatographic Separation: The hydrolysate is injected into a UPLC system equipped with a C18 column. A gradient of an appropriate mobile phase (e.g., formic acid in water and acetonitrile) is used to separate the different nucleosides/bases.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-MeG and an internal standard are monitored for quantification.

-

Quantification: The amount of 3-MeG is determined by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard.

Figure 4: Experimental workflow for 3-MeG quantification by UPLC-MS/MS.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It can be performed under alkaline or neutral conditions to detect single- and double-strand breaks, respectively.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline/Neutral Unwinding and Electrophoresis: For the alkaline assay, slides are incubated in an alkaline buffer to unwind the DNA, followed by electrophoresis at high pH. For the neutral assay, a neutral buffer is used for both unwinding and electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.

-

Analysis: Damaged DNA, containing breaks, migrates away from the nucleoid, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Ames Test (Bacterial Reverse Mutation Assay) for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and are unable to grow on a histidine-deficient medium.

-

Exposure: The tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will grow and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in the number of revertants compared to the negative control indicates that the compound is mutagenic.

Conclusion

3-Methylguanine is a critical DNA lesion with significant implications for mutagenesis and carcinogenesis. Its formation, repair, and biological consequences are of great interest to researchers in toxicology, cancer biology, and drug development. A thorough understanding of the mechanisms by which 3-MeG contributes to genomic instability is essential for developing effective strategies for cancer prevention and therapy. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important DNA adduct.

References

- 1. Repair of 3-methyladenine and abasic sites by base excision repair mediates glioblastoma resistance to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METTL3 Promotes the Resistance of Glioma to Temozolomide via Increasing MGMT and ANPG in a m6A Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]

- 4. MPG N-methylpurine DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

3-Methylguanine: A Key Biomarker for Alkylating Agent Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alkylating agents represent a significant class of DNA-damaging compounds, with exposure stemming from environmental sources, such as tobacco smoke and certain industrial chemicals, as well as from their use as frontline chemotherapeutic drugs. These agents exert their effects by covalently modifying DNA bases, leading to the formation of various DNA adducts. Among these, 3-methylguanine (3-MeG) is a critical, non-bulky lesion that serves as a valuable biomarker for assessing exposure to and the biological impact of SN1 and SN2 type methylating agents. This technical guide provides a comprehensive overview of 3-MeG as a biomarker, detailing its formation, the cellular mechanisms for its repair, and the analytical methods for its detection and quantification. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology.

Formation of 3-Methylguanine

Alkylating agents react with the nitrogen and oxygen atoms of DNA bases. The formation of 3-MeG occurs through the covalent attachment of a methyl group to the N3 position of a guanine (B1146940) base within the DNA helix. While N7-methylguanine is often the most abundant adduct formed, 3-MeG is considered a highly cytotoxic lesion as it can stall DNA replication forks.[1] The relative proportion of different methylated adducts can vary depending on the specific alkylating agent and the sequence context of the DNA.

Cellular Repair of 3-Methylguanine: The Base Excision Repair Pathway

The primary mechanism for the removal of 3-MeG from DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.

The key steps in the BER pathway for 3-MeG are as follows:

-

Recognition and Excision: The enzyme alkylpurine-DNA-N-glycosylase (APNG), also known as N-methylpurine-DNA glycosylase (MPG), recognizes the 3-MeG lesion. APNG cleaves the N-glycosidic bond between the methylated guanine and the deoxyribose sugar, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site, also known as an abasic site.[2]

-

Incision: The AP site is then recognized by AP endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the AP site.

-

End Processing: DNA polymerase β (Pol β) removes the resulting 5'-deoxyribose phosphate (B84403) (dRP) moiety.

-

DNA Synthesis: Pol β then fills the single-nucleotide gap by incorporating the correct nucleotide (cytosine).

-

Ligation: Finally, the nick in the DNA backbone is sealed by DNA ligase IIIα in complex with XRCC1, completing the repair process.

DNA Damage Response Signaling

The presence of 3-MeG and other DNA adducts, particularly when they lead to stalled replication forks, activates a complex signaling network known as the DNA Damage Response (DDR). This response is primarily orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3][4]

-

ATR Pathway: Replication stress, such as a stalled replication fork caused by a 3-MeG lesion, leads to the accumulation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase. Activated ATR then phosphorylates and activates its downstream effector kinase, Chk1.

-

ATM Pathway: While primarily activated by double-strand breaks (DSBs), ATM can also be activated by replication stress and during the processing of DNA adducts by repair machinery. ATM phosphorylates and activates the downstream kinase, Chk2.

Both Chk1 and Chk2, once activated, phosphorylate a range of downstream targets, including the tumor suppressor protein p53.[5] Activation of p53 can lead to several cellular outcomes, including:

-

Cell Cycle Arrest: Halting the cell cycle to provide time for DNA repair.

-

Upregulation of DNA Repair Genes: Increasing the expression of proteins involved in pathways like BER.

-

Apoptosis: If the DNA damage is too extensive to be repaired, p53 can trigger programmed cell death to eliminate the damaged cell.

Quantitative Data on 3-Alkylpurine Levels

The quantification of 3-MeG and other related alkylated purines in biological samples provides a direct measure of exposure to alkylating agents. The following tables summarize representative data from studies on tobacco smoke exposure and treatment with the alkylating chemotherapeutic agent dacarbazine (B1669748). It is important to note that many studies measure 3-methyladenine (B1666300) (3-MeAde) as a surrogate biomarker for methylation damage due to its relative stability and abundance.

Table 1: Urinary 3-Methyladenine (3-MeAde) Excretion in Smokers and Non-Smokers

| Population | Mean 3-MeAde Excretion (µ g/24h ) | Reference |

| Non-Smokers (Control) | 4.7 - 6.2 | |

| Smokers (Control) | 4.7 - 6.2 | |

| Smokers (Smoking Days) | 13.6 - 14.8 |

Table 2: Urinary 3-Methyladenine (3-MeAde) Excretion in Patients Treated with Dacarbazine

| Patient Group | Median Peak 3-MeAde Excretion (nmol/h) | Time to Peak Excretion (h) | Reference |

| Melanoma Patients | 33 | 4 - 10 |

Note: Data for dacarbazine is presented for 3-MeA as specific quantitative data for 3-MeG was not available in the cited literature. The excretion of 3-MeA is indicative of systemic exposure to the methylating metabolites of dacarbazine.

Experimental Protocols for 3-Methylguanine Quantification

The gold standard for the sensitive and specific quantification of 3-MeG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized protocol for the analysis of 3-MeG in DNA and urine samples.

Quantification of 3-Methylguanine in DNA by LC-MS/MS

1. DNA Extraction:

-

Isolate genomic DNA from biological samples (e.g., peripheral blood mononuclear cells, tissue biopsies) using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.

-

Quantify the extracted DNA using UV spectrophotometry (A260) and assess purity by the A260/A280 ratio.

2. DNA Hydrolysis:

-

Acid Hydrolysis: To release the methylated purine (B94841) bases, hydrolyze the DNA sample (typically 10-50 µg) in 0.1 M HCl at 70-80°C for 30 minutes. This method is efficient but can lead to some degradation of the analyte.

-

Neutral Thermal Hydrolysis: Heat the DNA sample in a neutral buffer at 100°C to induce depurination.

-

Enzymatic Hydrolysis: For the analysis of nucleosides, digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

3. Sample Cleanup:

-

Following hydrolysis, it is often necessary to clean up the sample to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a C18 or mixed-mode cation exchange cartridge.

4. LC-MS/MS Analysis:

-

Chromatography: Separate the hydrolyzed DNA components using a reversed-phase or HILIC column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A typical mobile phase consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Detect and quantify 3-MeG using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-MeG and an isotope-labeled internal standard (e.g., [d3]-3-Methylguanine). A common transition for 3-MeG is m/z 166 → 149.

-

-

Quantification: Create a calibration curve using known concentrations of 3-MeG standard. The concentration of 3-MeG in the sample is determined by comparing its peak area to that of the internal standard.

Quantification of 3-Methylguanine in Urine by LC-MS/MS

1. Sample Preparation:

-

Collect a 24-hour or spot urine sample.

-

To minimize matrix effects, a simple dilution with an organic solvent (e.g., acetonitrile) followed by centrifugation is often sufficient.

-

For more complex matrices or lower concentrations, SPE cleanup may be necessary.

2. LC-MS/MS Analysis:

-

The LC-MS/MS parameters are similar to those used for DNA analysis.

-

It is crucial to use an isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

-

Urinary creatinine (B1669602) levels should be measured to normalize the 3-MeG concentration, which accounts for variations in urine dilution.

Conclusion

3-Methylguanine is a robust and informative biomarker for assessing exposure to a wide range of alkylating agents. Its formation in DNA is a direct consequence of exposure, and its repair is handled by the well-characterized Base Excision Repair pathway. The activation of DNA damage response signaling pathways in response to 3-MeG and other alkylation damage provides insights into the cellular consequences of such exposures. Advances in LC-MS/MS technology have enabled the highly sensitive and specific quantification of 3-MeG in various biological matrices. The continued application of these methods in clinical and environmental settings will further elucidate the role of alkylating agents in human health and disease, and aid in the development of strategies to mitigate their harmful effects.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]

- 3. ATM Signaling | GeneTex [genetex.com]

- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

Endogenous Sources of 3-Methylguanine Formation in Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylguanine (3-MeG) is a DNA adduct resulting from the methylation of the N3 position of guanine (B1146940). While often studied in the context of exogenous alkylating agents, the formation of 3-MeG from endogenous sources is a continuous process that contributes to the background level of DNA damage in cells. This technical guide provides an in-depth overview of the primary endogenous sources of 3-MeG, focusing on the roles of S-adenosylmethionine (SAM) and other potential cellular methylating agents. Detailed experimental protocols for the detection and quantification of 3-MeG, along with diagrams of the key repair pathways, are provided to support further research and drug development in the field of DNA damage and repair.

Core Endogenous Sources of 3-Methylguanine

The intracellular environment contains several molecules capable of methylating DNA, leading to the formation of various adducts, including 3-MeG. The primary endogenous sources are S-adenosylmethionine and reactive species derived from cellular metabolism.

S-Adenosylmethionine (SAM)

S-adenosylmethionine is the universal methyl donor for a vast array of enzymatic methylation reactions essential for cellular function, including the methylation of DNA, RNA, proteins, and lipids[1][2]. Beyond its role as a cofactor for methyltransferase enzymes, SAM can also act as a non-enzymatic methylating agent[3][4][5]. This spontaneous methylation of DNA by SAM is a slow but constant process that contributes to the endogenous burden of DNA damage.

The chemical mechanism involves the direct transfer of the methyl group from the sulfonium (B1226848) center of SAM to nucleophilic sites on the DNA bases. While the N7 position of guanine and the N3 position of adenine (B156593) are the most frequent sites of non-enzymatic methylation by SAM, the N3 position of guanine is also a target, leading to the formation of 3-MeG. The rate of this spontaneous methylation is influenced by the intracellular concentration of SAM.

Other Endogenous Methylating Agents

While SAM is a major contributor, other endogenous molecules and processes can also lead to the formation of methylating agents that can subsequently damage DNA.

-

Endogenous Nitrosamines: Nitrosamines can be formed endogenously from the reaction of dietary nitrites and nitrates with secondary amines in the acidic environment of the stomach. These compounds, such as N-nitrosodimethylamine (NDMA), can be metabolically activated to form potent methylating agents that react with DNA to produce a spectrum of methylated bases, including 3-MeG. It is suggested that endogenous formation of nitrosamines could be a significant source of background DNA methylation.

-

Lipid Peroxidation Products: The peroxidation of polyunsaturated fatty acids in cellular membranes generates a variety of reactive aldehydes and other electrophilic species. While these molecules are well-known for forming bulky adducts and cross-links in DNA, their role in direct methylation leading to 3-MeG is less established. However, it is plausible that some reactive intermediates from these processes could contribute to the overall pool of cellular methylating agents.

-

Formaldehyde and Formate: Formaldehyde is an endogenous metabolite that can be formed through various cellular processes. While primarily known for inducing DNA-protein crosslinks, its potential to contribute to the cellular methyl pool and indirectly to DNA methylation warrants consideration.

Quantitative Data on Endogenous Methylated Adducts

Quantifying the precise levels of endogenously formed 3-MeG is challenging due to its low abundance and the presence of efficient repair mechanisms. However, studies have measured the background levels of various methylated DNA adducts in different tissues. The table below summarizes representative data for N-methylated purines. It is important to note that these levels represent a steady-state concentration resulting from the balance between formation and repair.

| DNA Adduct | Tissue/Cell Type | Reported Level | Reference(s) |

| 7-Methylguanine (N7-MeG) | Rat Liver | ~1 adduct per 10^6 guanines | |

| 3-Methyladenine (N3-MeA) | Human Lymphocytes | ~2.5 adducts per 10^8 guanines | |

| O6-Methylguanine (O6-MeG) | Human Blood Leukocyte DNA | up to 0.45 µmol/mol of guanine |

Note: Specific quantitative data for endogenous 3-Methylguanine is scarce in the literature. The levels are generally expected to be lower than that of 7-Methylguanine and 3-Methyladenine.

Repair of 3-Methylguanine

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of 3-MeG and other N-alkylated purines. The two primary mechanisms are Base Excision Repair (BER) and direct reversal of the damage by AlkB homolog proteins.

Base Excision Repair (BER)

The BER pathway is a major route for the removal of 3-MeG. This multi-step process is initiated by a specific DNA glycosylase.

Caption: Base Excision Repair pathway for 3-Methylguanine.

Direct Reversal by AlkB Homologs

In addition to BER, 3-MeG can be directly repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, such as ALKBH2 and ALKBH3 in mammals. These enzymes oxidatively demethylate the adduct, restoring the original guanine base.

Caption: Direct repair of 3-Methylguanine by AlkB homologs.

Experimental Protocols

Accurate detection and quantification of 3-MeG are crucial for understanding its biological significance. Below are detailed methodologies for key experiments.

Quantification of 3-Methylguanine in DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.

Caption: Workflow for 3-MeG analysis by LC-MS/MS.

Methodology:

-

DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit or phenol-chloroform extraction.

-

DNA Hydrolysis:

-

Enzymatic Hydrolysis: Digest 10-50 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Acid Hydrolysis: Alternatively, for the release of the 3-MeG base, mild acid hydrolysis (e.g., 0.1 N HCl at 70°C for 30 minutes) can be used.

-

-

Sample Cleanup: Purify the hydrolysate using solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides or bases on a C18 reverse-phase HPLC column using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for 3-methylguanosine or 3-methylguanine and its corresponding stable isotope-labeled internal standard.

-

-

Quantification: Quantify the amount of 3-MeG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of 3-MeG and the internal standard.

DNA Glycosylase Activity Assay for 3-MeG Repair

This assay measures the activity of DNA glycosylases, such as MPG, that recognize and excise 3-MeG from DNA.

Methodology:

-

Substrate Preparation: Synthesize a short oligonucleotide (e.g., 30-mer) containing a single, site-specific 3-MeG lesion. The 5' end of the oligonucleotide should be labeled with a fluorescent dye (e.g., FAM).

-

Enzyme Reaction:

-

Incubate the fluorescently labeled oligonucleotide substrate with purified MPG enzyme or cell extracts in a suitable reaction buffer.

-

The reaction allows the glycosylase to excise the 3-MeG base, creating an apurinic/apyrimidinic (AP) site.

-

-

AP Site Cleavage: Treat the reaction mixture with an AP endonuclease (e.g., APE1) or by chemical means (e.g., hot alkali) to cleave the DNA backbone at the AP site.

-

Product Analysis:

-

Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled fragments using a gel imager.

-

-

Quantification: Quantify the amount of cleaved product relative to the uncleaved substrate to determine the glycosylase activity.

Conclusion

The formation of 3-Methylguanine from endogenous sources, primarily the universal methyl donor S-adenosylmethionine and endogenously formed nitrosamines, is a constant threat to genome integrity. Understanding the mechanisms of its formation, the cellular pathways for its repair, and possessing robust methods for its detection are critical for research into DNA damage, carcinogenesis, and the development of therapeutic strategies that target these processes. The technical information and protocols provided in this guide serve as a comprehensive resource for professionals in the field to advance our knowledge of endogenous DNA damage and its implications for human health.

References

- 1. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of human DNA methylation, alteration of methylation patterns in physiological processes and oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Methylguanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and biological significance of 3-Methylguanine (3-meG), a critical DNA lesion with implications in toxicology and cancer chemotherapy. The information presented herein is intended to support research and development efforts in related fields.

Core Chemical and Physical Properties

3-Methylguanine is a purine (B94841) derivative characterized by the methylation of guanine (B1146940) at the N3 position. This modification significantly alters the molecule's properties compared to its canonical counterpart.

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-methyl-7H-purin-6-one | [1] |

| Molecular Formula | C6H7N5O | [1][2][3] |

| Molecular Weight | 165.15 g/mol | [1] |

| CAS Number | 2958-98-7 | |

| Melting Point | >300°C | |

| Solubility | Slightly soluble in aqueous base, DMSO (with heat), and methanol. | |

| Physical Form | Solid, Pale Yellow to Light Yellow |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the identification and quantification of 3-Methylguanine. While detailed spectra are instrument-specific, the following provides a general summary of key analytical methods.

| Spectroscopic Method | Key Characteristics | Reference |

| Mass Spectrometry (MS) | High-resolution MS can provide the exact molecular formula. It is a primary tool for detecting and quantifying 3-meG in biological samples, often coupled with liquid chromatography (LC-MS/MS). | |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy are used to elucidate the precise molecular structure and confirm the position of the methyl group. | |

| UV-Visible Spectroscopy | Provides information about the presence of the purine ring system. The λmax values are similar to other guanine derivatives. For comparison, 7-Methylguanine has λmax at 252 and 281 nm. | |

| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=O, and C-N bonds. |

Stability and Degradation of 3-Methylguanine

3-Methylguanine is primarily formed as a DNA adduct following exposure of cells to alkylating agents, both from environmental sources and chemotherapeutic drugs. The methylation of the N3 position of guanine destabilizes the glycosidic bond that links the base to the deoxyribose sugar in the DNA backbone. This destabilization can lead to spontaneous depurination, creating an apurinic (AP) site, which itself is a cytotoxic and mutagenic lesion.

While N7-methylguanine is the most abundant lesion formed by many simple alkylating agents, N3-methylguanine, along with 3-methyladenine (B1666300) (3-meA), are considered highly cytotoxic lesions. If not repaired, the presence of 3-meG can stall DNA replication forks, leading to the formation of double-strand breaks and ultimately, cell death.

Cellular Repair of 3-Methylguanine Lesions

The primary cellular defense against the cytotoxic effects of 3-Methylguanine is the Base Excision Repair (BER) pathway. This multi-step process efficiently removes the damaged base and restores the integrity of the DNA duplex.

Base Excision Repair (BER) Pathway for 3-Methylguanine

The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.

Caption: The Base Excision Repair pathway for 3-Methylguanine.

Pathway Description:

-

Recognition and Excision: The process is initiated by the human alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). AAG recognizes the 3-meG lesion and cleaves the N-glycosidic bond, releasing the damaged base and leaving behind an apurinic/apyrimidinic (AP) site.

-

Incision: AP Endonuclease 1 (APE1) then incises the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) moiety.

-

End Processing and Synthesis: DNA Polymerase β (Pol β) removes the 5'-dRP group and fills the single-nucleotide gap.

-

Ligation: Finally, the nick is sealed by DNA Ligase III in complex with XRCC1, restoring the integrity of the DNA strand.

In Escherichia coli, two DNA glycosylases, the constitutively expressed Tag (3-methyladenine DNA glycosylase I) and the inducible AlkA (3-methyladenine DNA glycosylase II), are involved in the repair of alkylated bases. While Tag was initially thought to be specific for 3-methyladenine, it has been shown to also excise 3-methylguanine, albeit less efficiently than AlkA.

Experimental Protocols

Quantification of 3-Methylguanine in DNA

A common method for the sensitive and specific quantification of 3-Methylguanine from biological samples involves Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Methodology:

-

DNA Extraction: Genomic DNA is extracted from cells or tissues using a suitable commercial kit (e.g., QIAamp DNA mini kit).

-

DNA Hydrolysis: The purified DNA is subjected to acid hydrolysis (e.g., using formic acid or neutral thermal hydrolysis) to release the purine bases, including 3-Methylguanine, from the deoxyribose backbone.

-

Sample Preparation: The hydrolysate is then typically neutralized and centrifuged to remove any precipitate. The supernatant containing the free bases is collected for analysis.

-

UPLC-MS/MS Analysis: The sample is injected into a UPLC-MS/MS system.

-

Chromatographic Separation: The different bases are separated on a reverse-phase column (e.g., C18).

-

Mass Spectrometric Detection: The eluting compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of 3-Methylguanine based on its unique precursor-to-product ion transition.

-

-

Quantification: The amount of 3-Methylguanine in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a 3-Methylguanine analytical standard.

DNA Glycosylase Activity Assay

This assay measures the ability of a purified enzyme or a cell extract to excise 3-Methylguanine from a DNA substrate.

Caption: A generalized workflow for a DNA glycosylase activity assay.

Methodology:

-

Substrate Preparation: A synthetic DNA oligonucleotide containing a single, site-specific 3-Methylguanine lesion is typically used as the substrate. This substrate is often radiolabeled (e.g., with ³²P) or fluorescently tagged to facilitate detection.

-

Enzymatic Reaction: The DNA substrate is incubated with the purified DNA glycosylase or a cell extract containing the enzyme in an appropriate reaction buffer at 37°C.

-

Reaction Termination and Product Treatment: The reaction is stopped after a specific time. If the glycosylase is monofunctional (lacks lyase activity), the resulting AP site is cleaved by adding an AP lyase (like NaOH or APE1) to generate a shorter DNA fragment.

-

Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) or by high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed (the cleaved, shorter fragment) is quantified using phosphorimaging (for radiolabeled substrates) or fluorescence detection. The rate of product formation is a measure of the enzyme's activity.

Conclusion

3-Methylguanine is a significant DNA lesion resulting from exposure to alkylating agents. Its chemical properties, particularly the instability it imparts on the N-glycosidic bond, contribute to its cytotoxicity. The Base Excision Repair pathway, initiated by the AAG/MPG DNA glycosylase, is the primary mechanism for its removal, highlighting a crucial cellular defense system. The experimental protocols detailed in this guide provide a framework for the accurate detection, quantification, and functional analysis of 3-Methylguanine and its associated repair pathways, which is essential for ongoing research in toxicology, cancer biology, and the development of novel therapeutic strategies.

References

Unrepaired 3-Methylguanine Lesions: A Technical Guide to Their Biological Consequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Among these, 3-methylguanine (3MeG) is a cytotoxic lesion that, if left unrepaired, can have profound biological consequences. This technical guide provides an in-depth exploration of the downstream effects of unrepaired 3MeG lesions, focusing on their impact on critical cellular processes, the signaling pathways they trigger, and the experimental methodologies used to study them. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific type of DNA damage.

The Nature and Formation of 3-Methylguanine

3-Methylguanine is a DNA adduct formed by the addition of a methyl group to the N3 position of a guanine (B1146940) base. This modification is primarily caused by S-adenosylmethionine (SAM), a universal methyl donor in cells, and by exogenous alkylating agents. Unlike some other methylated bases, 3MeG is a non-bulky lesion, yet it significantly disrupts the Watson-Crick base pairing, leading to its cytotoxic effects.

Biological Consequences of Unrepaired 3-Methylguanine

The persistence of 3MeG in the DNA can lead to several detrimental outcomes for the cell, including blockage of DNA replication and transcription, and ultimately, cell death.

Impact on DNA Replication and Transcription

Unrepaired 3MeG lesions are potent blockers of DNA replication. The presence of the methyl group in the minor groove physically obstructs the progression of the DNA polymerase, leading to replication fork stalling.[1] This stalling can lead to the collapse of the replication fork and the formation of double-strand breaks (DSBs), which are highly toxic to the cell. Similarly, 3MeG can also impede the progress of RNA polymerase during transcription, though this is less well-characterized than its effect on replication.

Cytotoxicity and Mutagenicity

The primary consequence of unrepaired 3MeG is cytotoxicity. The blockage of DNA replication is a major contributor to this toxicity, as cells are unable to complete their cell cycle and proliferate. While 3MeG is considered a highly cytotoxic lesion, its mutagenic potential is relatively low compared to other lesions like O6-methylguanine. When bypass of the lesion does occur, it can lead to mutations, although the specific mutational signature of 3MeG is not as well-defined as for other adducts.

Cellular Repair Mechanisms for 3-Methylguanine

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of 3MeG. The primary pathway for the removal of 3MeG is Base Excision Repair (BER), initiated by a specific DNA glycosylase. A direct reversal mechanism also contributes to its repair.

Base Excision Repair (BER)

The main enzyme responsible for recognizing and excising 3MeG is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[2][3][4] MPG cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[2] This AP site is then further processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase III, to restore the correct DNA sequence.

Direct Reversal of Damage

In addition to BER, AlkB homolog (ALKBH) proteins, specifically ALKBH2 and ALKBH3 in humans, can directly repair 3MeG lesions. These enzymes are Fe(II)/α-ketoglutarate-dependent dioxygenases that catalyze the oxidative demethylation of the 3MeG, directly converting it back to guanine without excising the base. ALKBH3 shows a preference for single-stranded DNA and RNA, while ALKBH2 acts on double-stranded DNA.

Signaling Pathways and Cellular Responses to Unrepaired 3-Methylguanine

The persistence of 3MeG lesions, particularly the resulting replication fork stalling, triggers a complex network of signaling pathways that determine the cell's fate.

ATR-Chk1 Signaling Pathway

Replication fork stalling caused by unrepaired 3MeG leads to the accumulation of single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). This RPA-ssDNA platform serves as a signal for the recruitment and activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). The ATR-Chk1 pathway plays a crucial role in stabilizing the stalled replication fork and initiating a cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair.

Apoptotic Pathway

If the DNA damage is extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis. The stalled replication forks and subsequent DSBs can trigger the intrinsic apoptotic pathway. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate the permeabilization of the mitochondrial outer membrane. Pro-apoptotic Bcl-2 family members like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Quantitative Data on the Effects of Unrepaired Methylated Guanine Lesions

While specific quantitative data for 3-methylguanine is limited, studies on the related O6-methylguanine (O6MeG) lesion provide valuable insights into the quantitative aspects of alkylation damage. It is important to note that O6MeG is more mutagenic, while 3MeG is more cytotoxic.

| Parameter | Observation | Cell Type/System | Reference |

| Mutagenicity | Spontaneous mutation rate at the thymidine (B127349) kinase locus is 26-37 x 10-6 mutations per cell division. | Mouse Lymphoma Cells | |

| G:C→A:T transitions are the majority of spontaneous mutations. | Arabidopsis thaliana | ||

| Apoptosis Induction | Apoptosis is a late event, occurring >48 hours after methylation. | Chinese Hamster Ovary Cells | |

| A 1% increase in apoptosis requires approximately 2,560 O6MeG adducts per cell. | Human Glioblastoma Cells | ||

| Activation of caspase-9 and caspase-3 is observed 48-96 hours after treatment. | Chinese Hamster Ovary Cells |

Experimental Protocols

A variety of experimental techniques are employed to study the biological consequences of 3MeG lesions. Below are overviews of key methodologies.

Detection of 3-Methylguanine by UHPLC-MS/MS

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

Methodology:

-

Genomic DNA Isolation: Isolate genomic DNA from cells or tissues of interest.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNA degradase.

-

Chromatographic Separation: Separate the nucleosides using a C18 reversed-phase column with a gradient of an appropriate mobile phase (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).

-

Mass Spectrometry Analysis: Detect and quantify 3-methyl-2'-deoxyguanosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. An isotopically labeled internal standard is used for accurate quantification.

DNA Glycosylase Activity Assay

The activity of MPG in excising 3MeG can be measured using a fluorescence-based assay with a synthetic oligonucleotide substrate.

Methodology:

-

Substrate Design: Synthesize a dual-labeled oligonucleotide containing a single 3MeG lesion, with a fluorophore on one side of the lesion and a quencher on the other. In the intact substrate, the proximity of the quencher suppresses the fluorescence.

-

Enzymatic Reaction: Incubate the oligonucleotide substrate with purified MPG or cell extracts containing MPG.

-

Signal Detection: If MPG is active, it will excise the 3MeG, leading to cleavage of the oligonucleotide backbone by APE1 (which is often included in the reaction). This separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.

Quantification of Apoptosis by Flow Cytometry

Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells in a population.

Methodology:

-

Cell Treatment: Treat cells with an agent that induces 3MeG lesions.

-

Staining: Stain the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

DNA Fiber Analysis of Replication Fork Stalling

DNA fiber analysis is a single-molecule technique used to visualize and quantify DNA replication dynamics, including replication fork speed and stalling.

Methodology:

-

Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU).

-

Cell Lysis and DNA Spreading: Lyse the cells and spread the DNA fibers onto a glass slide.

-

Immunostaining: Use specific antibodies to differentially stain the CldU and IdU incorporated into the DNA fibers with different fluorophores.

-

Fluorescence Microscopy: Visualize the labeled DNA fibers using fluorescence microscopy.

-

Data Analysis: Measure the lengths of the CldU and IdU tracks to determine replication fork speed. The presence of only the first label (CldU) indicates a stalled fork.

Conclusion and Future Directions

Unrepaired 3-methylguanine lesions pose a significant threat to genomic integrity, primarily through their potent ability to block DNA replication, leading to cytotoxicity. The cellular response to these lesions is a complex interplay of DNA repair pathways, cell cycle checkpoints, and apoptotic signaling. A thorough understanding of these processes is crucial for researchers in the fields of DNA repair, cancer biology, and toxicology.

For drug development professionals, the cellular pathways that handle 3MeG damage represent potential targets for therapeutic intervention. Inhibitors of the MPG glycosylase or components of the downstream signaling pathways could be explored as a means to sensitize cancer cells to alkylating chemotherapies.

Future research should focus on obtaining more precise quantitative data on the mutagenic and cytotoxic outcomes specifically of 3MeG in different cellular contexts. Further elucidation of the intricate signaling networks that are activated in response to this lesion will also be critical for a complete understanding of its biological impact and for the development of novel therapeutic strategies.

References

- 1. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring and quantifying replication fork dynamics with high-throughput methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR, a DNA damage kinase, modulates DNA replication timing in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

The Formation of 3-Methylguanine DNA Adducts: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanisms of 3-methylguanine (3-MeG) DNA adducts, a critical area of study in toxicology, carcinogenesis, and cancer chemotherapy. This document details the chemical pathways leading to 3-MeG formation, the cellular repair mechanisms, and the experimental methodologies used to investigate these processes.

Introduction to 3-Methylguanine DNA Adducts

DNA adducts are a form of DNA damage where a chemical compound covalently binds to a DNA base. 3-Methylguanine (3-MeG) is a specific type of DNA adduct where a methyl group is attached to the N3 position of a guanine (B1146940) base. While not the most abundant type of DNA methylation damage, the formation of 3-MeG adducts can have significant biological consequences, including cytotoxicity.[1][2][3][4] Understanding the mechanisms of 3-MeG formation is crucial for assessing the genotoxicity of various chemical agents and for the development of targeted cancer therapies.

Mechanisms of 3-Methylguanine DNA Adduct Formation

The formation of 3-MeG DNA adducts can occur through two primary pathways: exposure to exogenous alkylating agents and reactions with endogenous methyl donors.

Exogenous Alkylating Agents

A wide range of environmental and industrial chemicals, as well as chemotherapeutic drugs, are capable of methylating DNA. These agents are typically electrophilic and react with nucleophilic sites on the DNA bases. The N7 position of guanine is the most nucleophilic site in DNA, followed by the N3 position of adenine.[5] However, significant methylation also occurs at the N3 position of guanine.

Common classes of exogenous alkylating agents that lead to the formation of 3-MeG include:

-

Monofunctional Alkylating Agents: These agents, such as N-methyl-N-nitrosourea (MNU) and dimethyl sulfate (B86663) (DMS), are potent inducers of a variety of methylated DNA adducts, including 3-MeG.

-

Chemotherapeutic Agents: Drugs like temozolomide (B1682018) (TMZ) and dacarbazine (B1669748) (DTIC) are designed to kill cancer cells by inducing extensive DNA methylation. While O6-methylguanine is the primary cytotoxic lesion for these drugs, 3-MeG is also formed.

Endogenous Methylation

The primary endogenous source of DNA methylation is S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions. While enzymatic DNA methylation at specific CpG sites is a normal epigenetic modification, spontaneous, non-enzymatic methylation of DNA by SAM can occur, leading to the formation of various adducts, including 3-MeG. This process contributes to the background level of DNA damage that cells must constantly repair.

Quantitative Data on DNA Adduct Formation

The relative abundance of different methylated DNA adducts can vary depending on the specific alkylating agent and the experimental system. The following table summarizes the relative proportions of various methylated purines formed upon treatment with N-methyl-N-nitrosourea (MNU).

| Adduct | Relative Percentage |

| N7-methylguanine (N7-MeG) | ~65-70% |

| O6-methylguanine (O6-MeG) | ~7-8% |

| 3-Methylguanine (3-MeG) | ~1% |

| N3-methyladenine (N3-MeA) | ~8-10% |

| N1-methyladenine (N1-MeA) | ~1-2% |

| N7-methyladenine (N7-MeA) | ~1-2% |

Data compiled from multiple sources.

The following table presents quantitative data on the levels of various DNA adducts induced by dimethyl sulphate.

| Adduct | Relative Proportion (%) | Limit of Detection (ng/mL) | Limit of Quantitation (ng/mL) |

| N7-methylguanine | 61.53 ± 2.97 | 0.2 | 0.5 |

| N3-methyladenine | 38.19 ± 2.99 | 0.1 | 0.5 |

| O6-methylguanine | 0.29 ± 0.02 | 0.2 | 0.5 |

Repair of 3-Methylguanine DNA Adducts

The primary cellular defense against 3-MeG lesions is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base.

The Base Excision Repair Pathway

The key steps in the BER of 3-MeG are:

-

Recognition and Excision: A DNA glycosylase, such as alkyladenine DNA glycosylase (AAG) in humans or AlkA and Tag in E. coli, recognizes the 3-MeG adduct and cleaves the N-glycosidic bond between the methylated guanine and the deoxyribose sugar. This creates an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease (APE1 in humans) cleaves the phosphodiester backbone 5' to the AP site.

-

End Processing: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (B84403) (dRP) residue and fills the single-nucleotide gap.

-

Ligation: DNA ligase III seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

Figure 1: The Base Excision Repair pathway for 3-Methylguanine DNA adducts.

Experimental Protocols